molecular formula C15H22N2O4 B5764643 N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide

Cat. No.: B5764643
M. Wt: 294.35 g/mol
InChI Key: RWKFXXGWLPUKLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide
  • N-(3,5-dimethoxyphenyl)-2-(morpholin-4-yl)ethanamide
  • N-(3,5-dimethoxyphenyl)-3-(piperidin-4-yl)propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific structural features, such as the position of the methoxy groups on the phenyl ring and the presence of the morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propanamide backbone linked to a 3,5-dimethoxyphenyl group and a morpholine ring. The molecular formula is C16H23N2O3C_{16}H_{23}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics suggest potential interactions with various biological targets.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives tested using the DPPH radical scavenging method demonstrated antioxidant activity greater than that of ascorbic acid, a well-known antioxidant . This suggests that the compound may play a role in mitigating oxidative stress.

2. Anticancer Potential

The anticancer properties of this compound have been evaluated against various cancer cell lines. In studies involving human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells, derivatives showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The mechanism appears to involve the modulation of cellular pathways critical for cancer cell survival.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can lead to the modulation of signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntioxidantDPPH Radical Scavenging> 1.37 times ascorbic acid
AnticancerU-87 (Glioblastoma)Lower than MDA-MB-231
AnticancerMDA-MB-231 (Breast Cancer)Higher IC50 than U-87

Notable Studies

  • Antioxidant Evaluation : A comparative study highlighted that derivatives of propanamide exhibited antioxidant activities significantly surpassing those of traditional antioxidants like ascorbic acid .
  • Cytotoxicity Assessment : The anticancer activity was assessed through MTT assays which revealed that this compound derivatives were more effective against glioblastoma cells compared to breast cancer cells .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKFXXGWLPUKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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